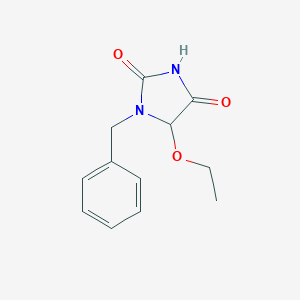
1-Benzyl-5-ethoxyimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-ethoxyimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C12H14N2O3. It is also known by its IUPAC name, 1-Benzyl-5-ethoxy-imidazolidine-2,4-dione . This compound is characterized by its imidazolidine ring substituted with a benzyl group and an ethoxy group, making it a versatile intermediate in various chemical reactions and applications .
Métodos De Preparación
The synthesis of 1-Benzyl-5-ethoxyimidazolidine-2,4-dione typically involves the reaction of benzylamine with ethyl chloroformate, followed by cyclization with urea . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Benzyl-5-ethoxyimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Benzyl-5-ethoxyimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-ethoxyimidazolidine-2,4-dione involves its interaction with molecular targets such as HDAC enzymes. By inhibiting these enzymes, it can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the acetylation and deacetylation of histones, which play a crucial role in chromatin remodeling and gene regulation .
Comparación Con Compuestos Similares
1-Benzyl-5-ethoxyimidazolidine-2,4-dione can be compared with other imidazolidine derivatives such as:
1-Benzyl-5-methoxyimidazolidine-2,4-dione: Similar structure but with a methoxy group instead of an ethoxy group.
1-Benzyl-5-propoxyimidazolidine-2,4-dione: Contains a propoxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
65855-02-9 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
(5R)-1-benzyl-5-ethoxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-11-10(15)13-12(16)14(11)8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,13,15,16)/t11-/m1/s1 |
Clave InChI |
FUQZCDCFSMSNBP-LLVKDONJSA-N |
SMILES |
CCOC1C(=O)NC(=O)N1CC2=CC=CC=C2 |
SMILES isomérico |
CCO[C@@H]1C(=O)NC(=O)N1CC2=CC=CC=C2 |
SMILES canónico |
CCOC1C(=O)NC(=O)N1CC2=CC=CC=C2 |
Apariencia |
Powder |
Key on ui other cas no. |
65855-02-9 |
Pictogramas |
Irritant |
Solubilidad |
29.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















